2-[(E)-2-(4-nitrophenyl)-1-phenylethenyl]-1H-benzimidazole
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Overview
Description
2-[(E)-2-(4-nitrophenyl)-1-phenylethenyl]-1H-benzimidazole is a complex organic compound characterized by its benzimidazole core structure substituted with a 4-nitrophenyl and a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-2-(4-nitrophenyl)-1-phenylethenyl]-1H-benzimidazole typically involves the condensation of 4-nitrobenzaldehyde with 1-phenylethylamine, followed by cyclization with o-phenylenediamine under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize impurities .
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or hydrazine in an aqueous or alcoholic medium.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Reduction: 2-[(E)-2-(4-aminophenyl)-1-phenylethenyl]-1H-benzimidazole.
Substitution: Various N-substituted benzimidazole derivatives.
Scientific Research Applications
2-[(E)-2-(4-nitrophenyl)-1-phenylethenyl]-1H-benzimidazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-nitrophenyl)-1-phenylethenyl]-1H-benzimidazole involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal function.
Pathways Involved: The inhibition of topoisomerases leads to the accumulation of DNA breaks, ultimately triggering apoptosis in cancer cells.
Comparison with Similar Compounds
2-(4-nitrophenyl)ethanol: Shares the nitrophenyl group but lacks the benzimidazole core.
2-(4-nitrophenyl)ethan-1-amine: Similar structure but with an amine group instead of the benzimidazole ring.
4-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]benzene-1,2-dicarbonitrile: Contains a benzimidazole core with additional substituents.
Uniqueness: 2-[(E)-2-(4-nitrophenyl)-1-phenylethenyl]-1H-benzimidazole is unique due to its combination of the benzimidazole core with a nitrophenyl and phenylethenyl group, providing a distinct set of chemical and biological properties .
Properties
IUPAC Name |
2-[(E)-2-(4-nitrophenyl)-1-phenylethenyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-24(26)17-12-10-15(11-13-17)14-18(16-6-2-1-3-7-16)21-22-19-8-4-5-9-20(19)23-21/h1-14H,(H,22,23)/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWXONJRYPUOOJ-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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